Garsorasib - 2559761-14-5

Garsorasib

Catalog Number: EVT-12551554
CAS Number: 2559761-14-5
Molecular Formula: C32H32F2N8O2
Molecular Weight: 598.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Garsorasib is an orally available inhibitor of the oncogenic KRAS substitution mutation, G12C, with potential antineoplastic activity. Upon oral administration, garsorasib selectively targets the KRAS G12C mutant and inhibits KRAS G12C mutant-dependent signaling. KRAS, a member of the RAS family of oncogenes, serves an important role in cell signaling, division and differentiation. Mutations of KRAS may induce constitutive signal transduction leading to tumor cell growth, proliferation, invasion, and metastasis.
Source

Garsorasib was developed through a collaborative effort involving several research institutions and pharmaceutical companies. Its development is part of a broader initiative to target KRAS mutations, which have been historically challenging due to their complex biochemistry and structural characteristics.

Classification

Garsorasib is classified as a small molecule inhibitor specifically targeting the KRAS G12C mutant protein. It falls under the category of covalent inhibitors, which form permanent bonds with their target proteins, leading to prolonged inhibition of their activity.

Synthesis Analysis

Methods

The synthesis of Garsorasib involves several key steps that utilize advanced organic chemistry techniques. The initial synthetic route typically includes:

  1. Formation of the Core Structure: The synthesis begins with the construction of a central isoquinoline scaffold, which is crucial for the biological activity of the compound.
  2. Functionalization: Subsequent steps involve selective functionalization at specific positions on the isoquinoline ring to introduce necessary substituents that enhance binding affinity to the KRAS G12C mutant.
  3. Covalent Bond Formation: The final stages include reactions that facilitate the formation of a covalent bond with the thiol group of cysteine in the KRAS G12C protein.

Technical Details

The synthetic pathway often employs techniques such as:

  • C–H Activation: This method allows for direct functionalization of carbon-hydrogen bonds, facilitating more efficient synthesis.
  • Catalysis: Transition metal catalysts are frequently used to promote specific reactions and improve yield and selectivity.
Molecular Structure Analysis

Structure

Garsorasib's molecular structure features an isoquinoline core with specific substituents that are critical for its interaction with KRAS G12C. The compound's design allows it to exploit the unique structural characteristics of the mutant protein.

Data

The molecular formula for Garsorasib is C₁₈H₁₈N₄O₃S, with a molecular weight of approximately 366.43 g/mol. The compound's structure has been elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, confirming its binding conformation.

Chemical Reactions Analysis

Reactions

Garsorasib undergoes specific chemical reactions upon binding to KRAS G12C:

  • Covalent Bond Formation: The compound reacts with the thiol group of cysteine at position 12 in the KRAS protein, forming a stable thioether bond.
  • Inhibition Mechanism: This covalent modification effectively locks the protein in an inactive state, preventing downstream signaling associated with tumor growth.

Technical Details

The kinetics of this reaction can be characterized by parameters such as:

  • Rate Constants: The rate constants for association and dissociation provide insights into the efficiency and potency of Garsorasib as an inhibitor.
  • Thermodynamic Stability: The stability of the covalent bond contributes to the prolonged action of Garsorasib against KRAS G12C.
Mechanism of Action

Process

Garsorasib acts by irreversibly binding to the KRAS G12C mutant, effectively blocking its ability to hydrolyze guanosine triphosphate (GTP) to guanosine diphosphate (GDP). This inhibition leads to reduced activation of downstream signaling pathways that promote cell proliferation and survival.

Data

Physical and Chemical Properties Analysis

Physical Properties

Garsorasib is characterized by:

  • Appearance: Typically presented as a solid crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and sparingly soluble in water.

Chemical Properties

Key chemical properties include:

  • Stability: The compound exhibits stability under physiological conditions, which is essential for its therapeutic application.
  • Reactivity: Its reactivity profile allows for selective binding to target proteins while minimizing off-target effects.
Applications

Scientific Uses

Garsorasib is primarily utilized in clinical oncology as a targeted therapy for patients with cancers driven by KRAS G12C mutations. Its development represents a significant advancement in precision medicine, providing new treatment options for previously hard-to-treat tumors. Ongoing research continues to explore combination therapies involving Garsorasib with other agents to enhance therapeutic outcomes and overcome resistance mechanisms associated with KRAS-targeted therapies.

Properties

CAS Number

2559761-14-5

Product Name

Garsorasib

IUPAC Name

7-(2-amino-6-fluorophenyl)-1-(4,6-dicyclopropylpyrimidin-5-yl)-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoropyrido[2,3-d]pyrimidin-2-one

Molecular Formula

C32H32F2N8O2

Molecular Weight

598.6 g/mol

InChI

InChI=1S/C32H32F2N8O2/c1-4-24(43)40-13-17(3)41(14-16(40)2)30-20-12-22(34)28(25-21(33)6-5-7-23(25)35)38-31(20)42(32(44)39-30)29-26(18-8-9-18)36-15-37-27(29)19-10-11-19/h4-7,12,15-19H,1,8-11,13-14,35H2,2-3H3/t16-,17+/m1/s1

InChI Key

DKFRWZJCNPETGI-SJORKVTESA-N

Canonical SMILES

CC1CN(C(CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)N)C5=C(N=CN=C5C6CC6)C7CC7

Isomeric SMILES

C[C@@H]1CN([C@H](CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)N)C5=C(N=CN=C5C6CC6)C7CC7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.